

Spectroscopic Profile of 4-Ethylhexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **4-Ethylhexanoic acid**

Cat. No.: **B1294683**

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Ethylhexanoic acid** (CAS No: 6299-66-7), a branched-chain carboxylic acid.^{[1][2][3]} The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information for identification, characterization, and quality control purposes. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

- IUPAC Name: **4-Ethylhexanoic acid**^[3]
- Molecular Formula: C₈H₁₆O₂^{[1][2][3]}
- Molecular Weight: 144.21 g/mol ^{[1][3]}
- SMILES: CCC(CC)CCC(=O)O^{[1][4]}
- Physical State: Liquid (at standard conditions)
- Boiling Point: 234.6 °C at 760 mmHg^[2]
- Density: 0.926 g/cm³^[2]

Spectroscopic Data

The following sections present the available spectroscopic data for **4-Ethylhexanoic acid**. It is important to note that a complete set of experimental spectra for **4-Ethylhexanoic acid** is not readily available in public databases. Therefore, where noted, data from its close structural isomer, 2-Ethylhexanoic acid, is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the available ^{13}C NMR data for **4-Ethylhexanoic acid** and predicted ^1H NMR data.

Table 1: ^{13}C NMR Spectroscopic Data for **4-Ethylhexanoic acid**

Chemical Shift (δ) ppm	Assignment (in H_2O)
183.08	C1 (C=O)
40.55	C3
37.03	C4
34.63	C2
29.54	C5
25.86	C1' (Ethyl CH_2)
11.53	C6
11.21	C2' (Ethyl CH_3)

Source: Human Metabolome Database (HMDB). The provided data is experimental, obtained in H_2O .

Note: An experimental ^1H NMR spectrum for **4-Ethylhexanoic acid** was not available. Predicted ^1H NMR data for the isomeric 2-Ethylhexanoic acid is available in the Human Metabolome Database (HMDB0031230).

Infrared (IR) Spectroscopy

Due to the lack of an experimental IR spectrum for **4-Ethylhexanoic acid**, the characteristic vibrational frequencies for its structural isomer, 2-Ethylhexanoic acid, are presented below. These values are indicative of the functional groups present in **4-Ethylhexanoic acid**.

Table 2: IR Spectroscopic Data for 2-Ethylhexanoic acid

Frequency (cm ⁻¹)	Assignment	Intensity
2960	C-H stretch (alkane)	Strong
2930	C-H stretch (alkane)	Strong
2870	C-H stretch (alkane)	Strong
1705	C=O stretch (carboxylic acid)	Strong
1460	C-H bend (alkane)	Medium
1290	C-O stretch (carboxylic acid)	Medium
940	O-H bend (carboxylic acid dimer)	Broad

Source: NIST Chemistry WebBook. The spectrum was measured on a dispersive instrument in a CCl₄/CS₂ solution.[\[5\]](#)

Mass Spectrometry (MS)

Experimental mass spectrometry data for **4-Ethylhexanoic acid** is not readily available. However, predicted m/z values for common adducts are provided by PubChem. For reference, the experimental fragmentation pattern of the isomeric 2-Ethylhexanoic acid is also included.

Table 3: Predicted Mass Spectrometry Data for **4-Ethylhexanoic acid** Adducts

Adduct	m/z
[M+H] ⁺	145.12232
[M+Na] ⁺	167.10426
[M-H] ⁻	143.10776
[M+NH ₄] ⁺	162.14886
[M+K] ⁺	183.07820

Source: PubChemLite.[\[4\]](#)

Table 4: Major Fragments for 2-Ethylhexanoic acid (Electron Ionization)

m/z	Proposed Fragment
144	[M] ⁺
115	[M - C ₂ H ₅] ⁺
87	[M - C ₄ H ₉] ⁺
73	[C ₄ H ₉ O] ⁺
60	McLafferty rearrangement product
45	[COOH] ⁺

Source: SpectraBase.[\[6\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid carboxylic acid like **4-Ethylhexanoic acid**.

NMR Spectroscopy

- Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR

tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.

- Instrument Parameters (^1H NMR):
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition Parameters: A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is common.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin film.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final

spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

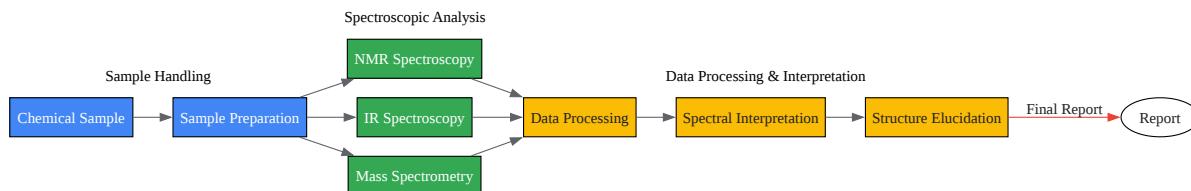
- ATR-FTIR (Alternative): For easier sample handling, an Attenuated Total Reflectance (ATR) accessory can be used. A drop of the liquid is placed directly onto the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **4-Ethylhexanoic acid**, direct injection or infusion into the ion source is a common method. Alternatively, the sample can be introduced via Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from a mixture.
- Ionization Method:
 - Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
 - Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$, providing molecular weight information.
- Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: The mass spectrometer is scanned over a relevant m/z range to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Ethylhexanoic acid**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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